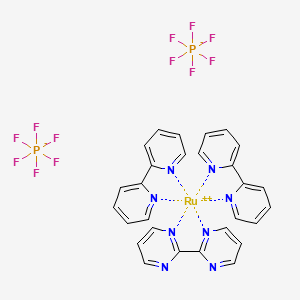

2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato es un compuesto de coordinación que presenta un ion rutenio(2+) complejado con dos ligandos heterocíclicos diferentes: 2-piridin-2-ilpiridina y 2-pirimidin-2-ilpirimidina. El compuesto se estabiliza aún más por dos aniones dihexafluorofosfato.

Métodos De Preparación

La síntesis de 2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato típicamente implica los siguientes pasos:

Síntesis de ligandos: Los ligandos 2-piridin-2-ilpiridina y 2-pirimidin-2-ilpirimidina se sintetizan por separado a través de rutas de síntesis orgánica establecidas.

Formación de complejos: El ion rutenio(2+) se introduce en los ligandos en un solvente adecuado, como etanol o acetonitrilo, bajo condiciones de atmósfera inerte.

Intercambio de aniones: El complejo resultante se trata con ácido hexafluorofosfórico para intercambiar los contraiones con aniones dihexafluorofosfato, lo que da como resultado el compuesto final.

Análisis De Reacciones Químicas

2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de oxidación-reducción: El centro de rutenio puede participar en reacciones redox, donde puede oxidarse o reducirse dependiendo de las condiciones de reacción y los reactivos utilizados.

Reacciones de sustitución: Los ligandos en el complejo de coordinación se pueden sustituir con otros ligandos en condiciones apropiadas.

Reacciones catalíticas: El compuesto puede actuar como catalizador en varias transformaciones orgánicas, como reacciones de hidrogenación, oxidación y activación de C-H.

Aplicaciones Científicas De Investigación

2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato tiene varias aplicaciones de investigación científica:

Química medicinal:

Ciencia de materiales: El compuesto se estudia por su posible uso en el desarrollo de materiales avanzados, como polímeros conductores y polímeros de coordinación.

Mecanismo De Acción

El mecanismo de acción de 2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato involucra la interacción del centro de rutenio con varios objetivos moleculares. El ion rutenio puede coordinarse con diferentes sustratos, facilitando su transformación a través de reacciones redox o de sustitución. Los ligandos juegan un papel crucial en la estabilización del complejo y la modulación de su reactividad .

Comparación Con Compuestos Similares

Compuestos similares a 2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato incluyen otros complejos de coordinación a base de rutenio con diferentes ligandos. Algunos ejemplos son:

Complejos de rutenio(2+) con ligandos bipiridina: Estos complejos se estudian ampliamente por sus propiedades catalíticas y fotofísicas.

Complejos de rutenio(2+) con ligandos terpiridina: Estos complejos son conocidos por su estabilidad y versatilidad en diversas aplicaciones.

Complejos de rutenio(2+) con ligandos fenantrolina: Estos complejos se utilizan en catálisis y como bloques de construcción para ensamblajes supramoleculares.

La singularidad de 2-Piridin-2-ilpiridina;2-pirimidin-2-ilpirimidina;rutenio(2+);dihexafluorofosfato radica en la combinación de sus ligandos, que proporcionan propiedades electrónicas y estéricas distintas, mejorando su reactividad y estabilidad en diversas aplicaciones .

Propiedades

Fórmula molecular |

C28H22F12N8P2Ru |

|---|---|

Peso molecular |

861.5 g/mol |

Nombre IUPAC |

2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |

InChI |

InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q;;;2*-1;+2 |

Clave InChI |

NBFSGOUVQCQNGN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)